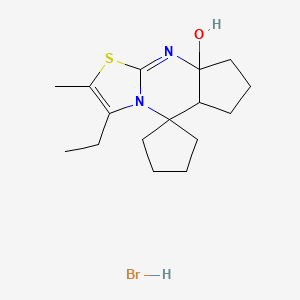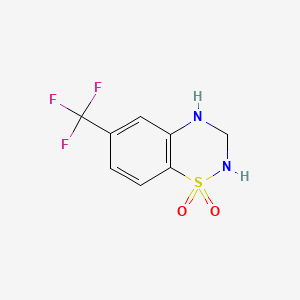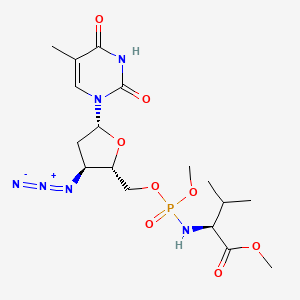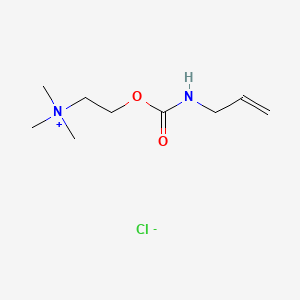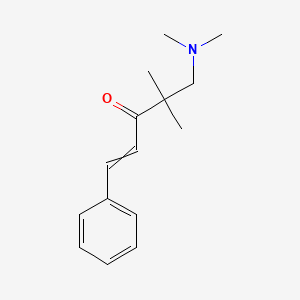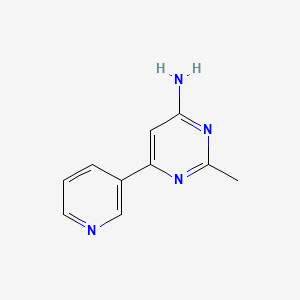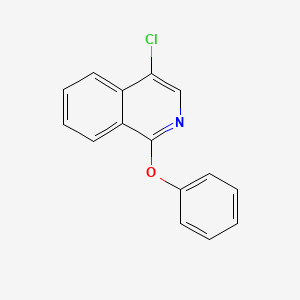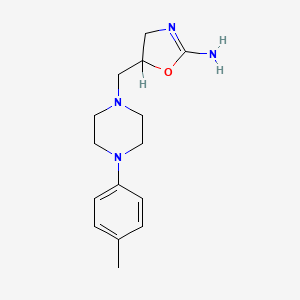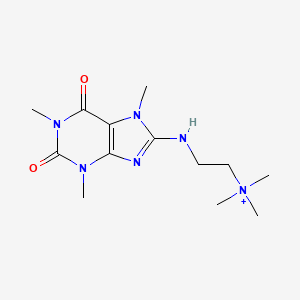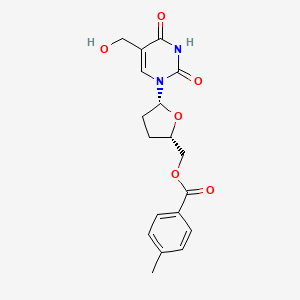
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but it has been chemically modified to include a 4-methylbenzoyl group at the 5’ position and lacks the 2’ and 3’ hydroxyl groups. These modifications can significantly alter its biological activity and chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine typically involves multiple steps:
Starting Material: The synthesis often begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’ hydroxyl group is then esterified with 4-methylbenzoic acid or its derivatives under acidic or basic conditions to introduce the 4-methylbenzoyl group.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5 position can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the 4-methylbenzoyl ester to a hydroxyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or deprotected nucleosides.
Substitution: Various acylated derivatives depending on the substituent introduced.
科学研究应用
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism by which 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine exerts its effects involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating nucleic acid chain elongation. This property makes it a potent inhibitor of viral replication and a potential anticancer agent.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl group but also lacks the 2’ and 3’ hydroxyl groups.
5’-O-(4-Methylbenzoyl)uridine: Contains the 4-methylbenzoyl group but retains the 2’ and 3’ hydroxyl groups.
2’,3’-Dideoxy-5’-O-(benzoyl)uridine: Similar structure but with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is unique due to the combination of the 4-methylbenzoyl group and the absence of the 2’ and 3’ hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
133697-35-5 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H20N2O6/c1-11-2-4-12(5-3-11)17(23)25-10-14-6-7-15(26-14)20-8-13(9-21)16(22)19-18(20)24/h2-5,8,14-15,21H,6-7,9-10H2,1H3,(H,19,22,24)/t14-,15+/m0/s1 |
InChI 键 |
LFRUILMEWILHLP-LSDHHAIUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)CO |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




